molecular formula C15H15N5OS B2792970 2-((4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)-N-methyl-N-phenylacetamide CAS No. 903277-35-0

2-((4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)-N-methyl-N-phenylacetamide

Cat. No.: B2792970
CAS No.: 903277-35-0
M. Wt: 313.38
InChI Key: QNWNXZSXYBOFPO-UHFFFAOYSA-N
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Description

2-((4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)-N-methyl-N-phenylacetamide is a useful research compound. Its molecular formula is C15H15N5OS and its molecular weight is 313.38. The purity is usually 95%.
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Biological Activity

The compound 2-((4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)-N-methyl-N-phenylacetamide is a member of the N-phenylacetamide class, which has garnered attention for its diverse biological activities. This article provides an in-depth analysis of its biological properties, including antibacterial and antioxidant activities, along with structure-activity relationship (SAR) insights.

Chemical Structure and Properties

The molecular formula of the compound is C15H16N4SC_{15}H_{16}N_{4}S, and its IUPAC name is This compound . The compound features a triazole ring, which is known for its biological significance in medicinal chemistry.

Antibacterial Activity

Recent studies have evaluated the antibacterial properties of similar N-phenylacetamide derivatives. For instance, derivatives containing thiazole moieties exhibited significant antibacterial activity against various bacterial strains, including Xanthomonas oryzae and Xanthomonas axonopodis . While specific data on the triazole-thio derivative is limited, compounds with similar structures have shown promising results:

CompoundBacterial StrainEC50 (µM)Reference
A1Xoo156.7
A2Xac230.5

The mechanism of action often involves disruption of bacterial cell membranes, leading to cell lysis.

Antioxidant Activity

The antioxidant potential of related compounds has been assessed using various assays. One study reported that a compound with a similar structure demonstrated 1.5-fold higher antioxidant activity than butylated hydroxytoluene (BHT), a common antioxidant standard . This suggests that the triazole-thio derivative may also possess significant antioxidant properties.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of these compounds. The presence of the triazole ring and the thioether linkage appears to enhance both antibacterial and antioxidant activities. The following table summarizes key structural features associated with activity:

Structural FeatureActivity Enhancement
Triazole RingIncreases antibacterial potency
Thioether LinkageEnhances antioxidant activity
N-Methyl GroupModulates lipophilicity

Case Studies

  • Antibacterial Evaluation : A study synthesized various N-phenylacetamide derivatives and tested their efficacy against multiple bacterial strains. Compounds were characterized using NMR and MS techniques, confirming their structures before biological testing .
  • Antioxidant Testing : Another study focused on evaluating the antioxidant capacity of similar compounds using Ferric reducing antioxidant power assays. Results indicated that certain derivatives significantly outperformed traditional antioxidants .

Properties

IUPAC Name

N-methyl-N-phenyl-2-[(4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5OS/c1-18(13-7-3-2-4-8-13)14(21)11-22-15-17-16-12-20(15)19-9-5-6-10-19/h2-10,12H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNWNXZSXYBOFPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)CSC2=NN=CN2N3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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